molecular formula C17H22N6O4 B2872095 ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate CAS No. 923417-73-6

ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate

Cat. No. B2872095
CAS RN: 923417-73-6
M. Wt: 374.401
InChI Key: DDPUMLDEYMYBSB-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate is a useful research compound. Its molecular formula is C17H22N6O4 and its molecular weight is 374.401. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives, which share structural similarities with the queried compound, demonstrates their broad spectrum of antimicrobial activity against different Gram-positive, Gram-negative bacteria, and some Candida species. The antimicrobial activity was quantified with MIC values ranging from 6.25-100 μg/ml, indicating significant potential for developing new antimicrobial agents (Alper-Hayta et al., 2006).

Hypolipemic Activity Studies

Another study explored the lipid-lowering effects of clofibrate-related compounds synthesized from substituted aryloxy acetic acids. These compounds demonstrated high activity at low dosage under hyperlipemic conditions, suggesting their potential as hypolipemic agents and emphasizing the importance of the acid group substituent in their efficacy (Metz & Specker, 1975).

Polymerization Research

The polymerization of trimethylene carbonate, related to the structural domain of the queried compound, was studied using various initiators. This research offers insights into the synthesis and characterization of polycarbonates, indicating potential applications in the production of biodegradable polymers with specific end-group functionalities (Kricheldorf, Jenssen, & Kreiser-Saunders, 1991).

Synthetic Chemistry

A study on the versatile intermediate ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate for synthesizing a wide range of trifluoromethyl heterocycles, including triazines, demonstrates the compound's utility in creating diverse chemical structures. This work highlights the method's efficiency and versatility in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).

properties

IUPAC Name

ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4/c1-6-8-21-15(25)13-14(20(5)17(21)26)18-16-22(9-12(24)27-7-2)19-10(3)11(4)23(13)16/h6,11H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPUMLDEYMYBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

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